molecular formula C9H13BrN2O2S B2428515 tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate CAS No. 1314095-64-1

tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate

Cat. No.: B2428515
CAS No.: 1314095-64-1
M. Wt: 293.18
InChI Key: RAZVEDXVLUALRB-UHFFFAOYSA-N
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Description

tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate is a chemical compound with the molecular formula C10H13BrN2O2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Scientific Research Applications

tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements associated with the compound include H302, H315, H319, H332, and H335. Precautionary statements include P261, P280, P305+P351+P338 .

Mechanism of Action

Target of Action

It is known to serve as an intermediate in the synthesis of jaspine b, a natural product isolated from sponges. Jaspine B exhibits cytotoxic activity against several human carcinoma cell lines, suggesting that the compound may interact with targets involved in cell proliferation and survival.

Mode of Action

As an intermediate in the synthesis of jaspine B, it is likely that it undergoes further chemical reactions to form the final active compound. The specific interactions with its targets and the resulting changes at the molecular level remain to be elucidated.

Biochemical Pathways

Given its role as an intermediate in the synthesis of jaspine B, it may be involved in pathways related to cell proliferation and survival, particularly in the context of carcinoma cells. The downstream effects of these interactions would likely involve changes in cell growth and viability.

Result of Action

As an intermediate in the synthesis of jaspine b, which exhibits cytotoxic activity against several human carcinoma cell lines, it can be inferred that the compound may have potential anti-cancer effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate typically involves the reaction of 5-bromothiazol-2-amine with tert-butyl chloroformate in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine yields a new thiazole derivative.

    Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-methylthiazol-2-yl)carbamate
  • tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate
  • Methyl 2-Boc-aminothiazole-4-carboxylate

Uniqueness

tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate is unique due to the presence of the bromine atom at the 5-position of the thiazole ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl N-(5-bromo-1,3-thiazol-2-yl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)12(4)7-11-5-6(10)15-7/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZVEDXVLUALRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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